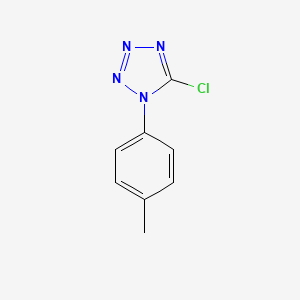

5-chloro-1-(4-methylphenyl)-1H-1,2,3,4-tetrazole

描述

5-Chloro-1-(4-methylphenyl)-1H-1,2,3,4-tetrazole is a tetrazole derivative featuring a chlorine atom at position 5 and a 4-methylphenyl group at position 1. Tetrazoles are heterocyclic compounds with a five-membered ring containing four nitrogen atoms, known for their stability and diverse applications in pharmaceuticals, agrochemicals, and materials science.

Structure

3D Structure

属性

IUPAC Name |

5-chloro-1-(4-methylphenyl)tetrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN4/c1-6-2-4-7(5-3-6)13-8(9)10-11-12-13/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVFIIPCVWYXPEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=NN=N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions:

The synthesis of 5-chloro-1-(4-methylphenyl)-1H-1,2,3,4-tetrazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-methylphenylhydrazine with sodium azide in the presence of a chlorinating agent. The reaction is carried out in a suitable solvent such as ethanol or acetonitrile, and the mixture is heated to facilitate the cyclization process .

Industrial Production Methods:

化学反应分析

Types of Reactions:

5-chloro-1-(4-methylphenyl)-1H-1,2,3,4-tetrazole can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The tetrazole ring can participate in redox reactions, although specific conditions and reagents would be required.

Cycloaddition Reactions: The tetrazole ring can engage in cycloaddition reactions with various dienophiles or dipolarophiles.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide or potassium carbonate.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Major Products:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminotetrazoles, while oxidation reactions can lead to the formation of tetrazole N-oxides .

科学研究应用

Antimicrobial Activity

Research indicates that tetrazole derivatives exhibit significant antimicrobial properties. For instance, a study highlighted the synthesis of various tetrazole derivatives, including 5-chloro-1-(4-methylphenyl)-1H-tetrazole, which demonstrated effectiveness against multiple bacterial strains. The Minimum Inhibitory Concentration (MIC) values were assessed against Gram-positive and Gram-negative bacteria.

| Compound | MIC (mg/L) | Bacterial Strain |

|---|---|---|

| 5-Chloro-1-(4-methylphenyl)-1H-tetrazole | 250 | Staphylococcus aureus |

| 5-Chloro-1-(4-methylphenyl)-1H-tetrazole | 300 | Escherichia coli |

These findings suggest that this compound could be a potential candidate for developing new antimicrobial agents .

Anticancer Properties

The tetrazole ring is also associated with anticancer activity. In a study evaluating the cytotoxic effects of various tetrazole derivatives on cancer cell lines, 5-chloro-1-(4-methylphenyl)-1H-tetrazole showed promising results against leukemia cell lines. The compound's mechanism of action was linked to its ability to inhibit cell proliferation and induce apoptosis in cancer cells .

Pesticidal Activity

The compound has been investigated for its potential as a pesticide. Tetrazoles are known to affect plant growth and development by inhibiting specific enzymes involved in metabolic pathways. Studies have shown that derivatives of tetrazoles can serve as effective herbicides and fungicides, providing a dual action against pests and diseases in crops .

Synthesis of Advanced Materials

5-Chloro-1-(4-methylphenyl)-1H-tetrazole has been utilized in synthesizing advanced materials due to its unique chemical properties. It serves as a precursor for various functionalized polymers and nanocomposites. The incorporation of tetrazole units into polymer matrices enhances thermal stability and mechanical properties, making them suitable for high-performance applications .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers synthesized several derivatives of 5-chloro-1-(4-methylphenyl)-1H-tetrazole and evaluated their antimicrobial efficacy. The results showed that certain modifications to the tetrazole structure significantly enhanced antibacterial activity against resistant strains of bacteria.

Case Study 2: Anticancer Research

A collaborative study between pharmacologists and chemists focused on modifying the tetrazole ring to improve its anticancer properties. The modified compounds were tested on various cancer cell lines, leading to the identification of several candidates with potent cytotoxic effects while minimizing toxicity to normal cells.

作用机制

The mechanism of action of 5-chloro-1-(4-methylphenyl)-1H-1,2,3,4-tetrazole is not fully elucidated, but it is believed to interact with specific molecular targets and pathways. The tetrazole ring can mimic the structure of carboxylic acids, allowing it to bind to enzymes and receptors in a similar manner. This interaction can inhibit or modulate the activity of these proteins, leading to various biological effects .

相似化合物的比较

Key Observations:

Substituent Effects on Melting Points :

- Electron-withdrawing groups (e.g., Cl) increase melting points due to enhanced dipole interactions. For example, 1-(2,4-dichlorophenyl)-tetrazole (4d) melts at 146–147°C , whereas 1-phenyltetrazole (4a) melts at 64–65°C . The target compound’s single Cl and 4-Me group likely result in a moderate melting point (~90–110°C).

- Bulky substituents (e.g., naphthyl in ) further elevate melting points.

Spectral Trends: Methyl groups (δ 2.3–2.6 ppm in ¹H NMR) and chlorine atoms (deshielding adjacent protons) are diagnostic. For instance, 4b shows δ 7.1–7.5 ppm for aromatic protons adjacent to Cl . IR spectra of tetrazoles typically show absorption bands near 1590–1600 cm⁻¹ for C=C and 1100–1300 cm⁻¹ for the tetrazole ring .

Synthetic Flexibility :

- The AlCl₃/γ-Al₂O₃ catalytic system () and PEG-400-mediated reactions () demonstrate green chemistry approaches applicable to synthesizing chloro- and aryl-substituted tetrazoles .

生物活性

5-Chloro-1-(4-methylphenyl)-1H-1,2,3,4-tetrazole (CAS No. 36951-51-6) is a heterocyclic compound belonging to the tetrazole family. Its molecular formula is , with a molecular weight of approximately 194.62 g/mol. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications.

The synthesis of this compound typically involves cyclization reactions using 4-methylphenylhydrazine and sodium azide in the presence of chlorinating agents. Common solvents for this reaction include ethanol and acetonitrile, with heating employed to facilitate cyclization .

Antimicrobial Properties

Research indicates that tetrazole derivatives exhibit significant antimicrobial activity. This compound is being investigated for its potential as an antimicrobial agent. The mechanism of action may involve the inhibition of specific enzymes or pathways critical to microbial survival .

Antitumor Activity

Studies have shown that compounds containing tetrazole rings can possess anticancer properties. For instance, the presence of electron-donating groups on the phenyl ring enhances the cytotoxic effects against various cancer cell lines . The structure-activity relationship (SAR) analysis suggests that modifications on the phenyl group can significantly influence the biological activity of tetrazole derivatives.

The precise mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound may mimic carboxylic acids due to its tetrazole structure, allowing it to interact with specific proteins and enzymes .

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a study evaluating various tetrazole derivatives for anticancer activity, this compound was included among compounds tested against human cancer cell lines. The results indicated that this compound has a notable inhibitory effect on cell proliferation, suggesting its potential as a lead compound in anticancer drug development .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to other related tetrazoles:

| Compound | Key Differences | Biological Activity |

|---|---|---|

| 5-Methyl-1-phenyl-1H-tetrazole | Methyl group instead of chlorine | Varies; generally lower activity |

| 5-Chloro-1-phenyl-1H-tetrazole | Lacks methyl substitution | Moderate activity |

| 5-Chloro-1-(3-methylphenyl)-tetrazole | Different phenyl substitution | Potentially altered activity |

常见问题

Basic Research Questions

Q. What are the established synthetic protocols for 5-chloro-1-(4-methylphenyl)-1H-tetrazole, and how are intermediates characterized?

- Answer : The compound can be synthesized via nucleophilic substitution or cyclocondensation reactions. For example, a heterogeneously catalyzed method involves reacting precursors in PEG-400 at 70–80°C with Bleaching Earth Clay (pH 12.5) as a catalyst. Key intermediates are characterized using IR spectroscopy (C-Cl stretch at ~750 cm⁻¹, tetrazole ring vibrations at ~1500 cm⁻¹) and ¹H NMR (aromatic protons at δ 7.2–7.8 ppm, methyl groups at δ 2.3–2.5 ppm). Post-reaction purification often employs recrystallization in aqueous acetic acid .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of tetrazole derivatives?

- Answer : Single-crystal X-ray diffraction (e.g., C–C bond lengths ~1.48 Å, tetrazole ring planarity) provides definitive structural validation. Complementary techniques include ¹³C NMR (tetrazole carbons at δ 145–160 ppm) and high-resolution mass spectrometry (HRMS) for molecular ion confirmation. Discrepancies in spectral data should be resolved by cross-referencing computational simulations (e.g., DFT-optimized geometries) .

Advanced Research Questions

Q. How can computational chemistry optimize reaction pathways for novel tetrazole derivatives?

- Answer : Quantum chemical calculations (e.g., DFT or ab initio methods) predict transition states and thermodynamic feasibility. For example, reaction path searches using software like Gaussian or ORCA can identify energy barriers for cyclization steps. ICReDD’s approach integrates these simulations with experimental data to narrow optimal conditions (e.g., solvent polarity, temperature), reducing trial-and-error experimentation by ~40% .

Q. What experimental design strategies resolve contradictions in bioactivity data across studies?

- Answer : Employ factorial design to systematically vary parameters (e.g., substituent electronegativity, steric bulk) and assess their impact on bioactivity. For instance, varying the 4-methylphenyl group’s position while maintaining the tetrazole core can clarify structure-activity relationships (SAR). Pair this with molecular docking to validate binding affinities against targets like cytochrome P450 enzymes .

Q. How do solvent and catalyst choices influence regioselectivity in tetrazole functionalization?

- Answer : Polar aprotic solvents (e.g., DMF, PEG-400) enhance nucleophilicity of the tetrazole N-atom, favoring substitution at the 1-position. Catalysts like Bleaching Earth Clay (basic pH) promote deprotonation, increasing reaction rates. Contrastingly, acidic conditions may shift selectivity toward the 5-position. Solvent-free microwave-assisted methods can further improve yields by 15–20% .

Q. What methodologies address challenges in crystallizing halogenated tetrazoles for structural studies?

- Answer : Slow evaporation from ethanol/water mixtures (1:1 v/v) at 4°C promotes single-crystal growth. For recalcitrant compounds, polymorph screening using solvent-drop grinding or additives (e.g., ionic liquids) can induce crystallization. X-ray data should be cross-validated with Hirshfeld surface analysis to assess intermolecular interactions (e.g., C–H···Cl contacts) .

Methodological Considerations

- Data Contradiction Analysis : When NMR signals overlap (e.g., aromatic protons), use 2D NMR techniques (COSY, HSQC) or variable-temperature NMR to resolve ambiguities. For conflicting bioactivity results, apply meta-analysis frameworks to harmonize datasets across studies .

- Process Optimization : Implement Design of Experiments (DoE) to model interactions between variables (e.g., catalyst loading, reaction time). Response surface methodology (RSM) can identify global optima for yield and purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。